bisindolylmaleimide II
CAS No.: 137592-45-1
Cat. No.: VC0004821
Molecular Formula: C27H26N4O2
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137592-45-1 |
|---|---|
| Molecular Formula | C27H26N4O2 |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 3-(1H-indol-3-yl)-4-[1-[2-(1-methylpyrrolidin-2-yl)ethyl]indol-3-yl]pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C27H26N4O2/c1-30-13-6-7-17(30)12-14-31-16-21(19-9-3-5-11-23(19)31)25-24(26(32)29-27(25)33)20-15-28-22-10-4-2-8-18(20)22/h2-5,8-11,15-17,28H,6-7,12-14H2,1H3,(H,29,32,33) |
| Standard InChI Key | LBFDERUQORUFIN-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC1CCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 |
| Appearance | Assay:≥97% (isomer mixture)A crystalline solid |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
BIM-II (CAS 137592-45-1) is a bisindolylmaleimide derivative with the systematic name 3-(1H-Indol-3-yl)-4-[1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-indol-3-yl]-1H-pyrrole-2,5-dione. Its molecular formula (C₂₇H₂₆N₄O₂) confers a molecular weight of 438.52 g/mol . The structure features:
-
Two indole moieties attached to a central maleimide ring
-
A methylpyrrolidinylethyl side chain at the N1 position of one indole
-
Planar maleimide core enabling ATP-binding pocket interactions
Solubility and Stability
BIM-II is supplied as a crystalline solid with ≥97% purity . Key handling characteristics include:
| Property | Value |
|---|---|
| Solubility in DMSO | 100 mM |
| Aqueous solubility | Limited; requires organic cosolvents |
| Storage temperature | -20°C (stable ≥2 years) |
| Aqueous solution stability | ≤24 hours at 25°C |
Organic solvents like ethanol or DMSO are recommended for stock solutions, with dilution into aqueous buffers (e.g., PBS) for biological assays .
Mechanism of Action
PKC Inhibition Dynamics
BIM-II competitively inhibits PKC isoforms by binding the ATP pocket. Structural studies using PKA homologs reveal two distinct binding modes :
-
Induced-fit binding in partially open kinase conformations (Kd = 0.01 µM)
-
Reverse orientation binding in fully open conformations, disrupting the Lys72-Glu91 salt bridge critical for catalytic activity
Comparative inhibition profiles against related kinases:
| Kinase | IC₅₀ (µM) | Selectivity vs. PKC |
|---|---|---|
| PKCα | 0.01 | 1x |
| PKA | 2.94 | 294x |
| PDK1 | 14 | 1,400x |
| Phosphorylase kinase | 0.75 | 75x |
nAChR Antagonism
At 0.03 µM, BIM-II noncompetitively inhibits nicotine-induced catecholamine secretion in PC-12 cells by binding allosteric sites on α3β4 nAChRs . This activity is 10-fold stronger than its PKC inhibition, suggesting separate structure-activity relationships .
Biological Activities and Pharmacological Effects
Cellular Signaling Modulation
BIM-II exerts pleiotropic effects through PKC-dependent and independent pathways:
-
Calmodulin antagonism: Binds Ca²⁺-calmodulin with Kd = 193–248 nM, surpassing classic inhibitors like chlorpromazine (Kd = 492 nM)
-
Kv1.5 channel inhibition: Blocks β1.3 subunit-containing channels (IC₅₀ = 12.4 µM), altering cardiac action potentials
-
Apoptosis induction: Triggers caspase-3 activation and PARP cleavage in HepG2 hepatoma cells at 10 µM
Antimicrobial Activity
While less potent than staurosporine derivatives, BIM-II shows:
-
Growth inhibition of Streptomyces chartreusis and S. griseus at 50 µM
Therapeutic Applications and Clinical Relevance
Diabetic Complications
PKCβII overexpression in hyperglycemia makes BIM-II a template for drugs like ruboxistaurin (LY333531). Key therapeutic targets:
Oncology
Preclinical data support BIM-II's role in:
Neuropharmacology
nAChR antagonism positions BIM-II as a potential:
Structural Insights and Drug Design
Crystal Structure Analysis
Co-crystallization with PKA (PDB: 1SZM) revealed:
-
Asymmetric binding with RMSD = 1.8 Å between monomers
-
Maleimide ring rotation (35° from planar) enabling dual binding modes
Structure-Activity Relationships (SAR)
Key modifications altering activity:
| Position | Modification | PKC IC₅₀ Shift | nAChR Activity |
|---|---|---|---|
| N1 | Ethyl → methyl | 3x ↓ | 2x ↓ |
| C3' | H → Br | No change | 5x ↑ |
| Maleimide | Reduction to succinimide | Inactive | Inactive |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume